

A Spectroscopic Comparison of 2-Cyano-4'methylbiphenyl and Its Precursors

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Compound of Interest		
Compound Name:	2-Cyano-4'-methylbiphenyl	
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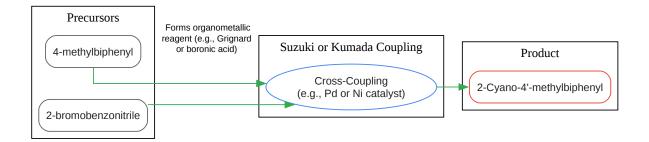
A detailed guide for researchers, scientists, and drug development professionals on the distinct spectroscopic characteristics of the key pharmaceutical intermediate, **2-Cyano-4'-methylbiphenyl**, and its precursors, 4-methylbiphenyl and 2-bromobenzonitrile.

This guide provides an objective comparison of the spectroscopic profiles of **2-Cyano-4'-methylbiphenyl** and its common precursors, 4-methylbiphenyl and 2-bromobenzonitrile. Understanding the unique spectral features of each compound is crucial for monitoring reaction progress, identifying impurities, and ensuring the quality of synthetic intermediates in pharmaceutical development. The data presented herein is a compilation of experimentally observed values from various spectroscopic techniques.

Synthetic Pathway Overview

2-Cyano-4'-methylbiphenyl is commonly synthesized via a cross-coupling reaction. A typical synthetic route involves the reaction of an organometallic derivative of 4-methylbiphenyl with 2-bromobenzonitrile, often catalyzed by a transition metal complex. This process forms the biphenyl core structure with the desired substitutions.





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Caption: Synthetic pathway for 2-Cyano-4'-methylbiphenyl.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **2-Cyano-4'-methylbiphenyl** and its precursors.

¹H NMR Spectroscopy Data

Solvent: CDCl3

Compound	Chemical Shift (δ) and Multiplicity
2-Cyano-4'-methylbiphenyl	~7.75-7.30 (m, 8H, Ar-H), ~2.40 (s, 3H, -CH ₃)
4-methylbiphenyl	~7.60-7.20 (m, 9H, Ar-H), ~2.40 (s, 3H, -CH ₃)[1]
2-bromobenzonitrile	~7.70-7.40 (m, 4H, Ar-H)[2]

¹³C NMR Spectroscopy Data

Solvent: CDCl3



Compound	Chemical Shift (δ)
2-Cyano-4'-methylbiphenyl	~145.0, 139.0, 138.0, 134.0, 133.0, 130.0, 129.5, 128.0, 118.0 (Ar-C & -CN), ~21.0 (-CH ₃)
4-methylbiphenyl	~141.0, 138.5, 137.0, 129.5, 129.0, 127.0, 127.0, ~21.0 (-CH ₃)[1]
2-bromobenzonitrile	~134.0, 133.5, 133.0, 128.0, 118.0, 117.5 (Ar-C & -CN)

Infrared (IR) Spectroscopy Data

Compound	Key Absorption Bands (cm ⁻¹)
2-Cyano-4'-methylbiphenyl	~3100-3000 (Ar C-H stretch), ~2920 (Alkyl C-H stretch), ~2225 (C≡N stretch), ~1600, 1480 (Ar C=C stretch)
4-methylbiphenyl	~3100-3000 (Ar C-H stretch), ~2920 (Alkyl C-H stretch), ~1600, 1485 (Ar C=C stretch)[3]
2-bromobenzonitrile	~3100-3050 (Ar C-H stretch), ~2230 (C≡N stretch), ~1580, 1470 (Ar C=C stretch)

Mass Spectrometry Data

Compound	Molecular Ion (m/z)	Key Fragment lons (m/z)
2-Cyano-4'-methylbiphenyl	193[4][5]	192, 165[4]
4-methylbiphenyl	168[6]	167, 153, 152[6]
2-bromobenzonitrile	181/183 (due to Br isotopes)[7]	102, 75

UV-Visible (UV-Vis) Spectroscopy Data



Compound	λmax (nm) and Solvent
2-Cyano-4'-methylbiphenyl	Expected in the range of 250-280 nm in ethanol, characteristic of a substituted biphenyl system. The cyano group acts as an electronwithdrawing group influencing the electronic transitions.
4-methylbiphenyl	~252 nm in ethanol
2-bromobenzonitrile	Expected around 230 nm and a weaker band around 280-290 nm in ethanol, typical for substituted benzonitriles.

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols represent standard practices and may be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 300 MHz or higher field NMR spectrometer.
- Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
- ¹H NMR Acquisition: Proton NMR spectra were acquired with a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and 16-32 scans.
- ¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence, a pulse angle of 30-45 degrees, a relaxation delay of 2-5 seconds, and accumulating 512-1024 scans.
- Data Processing: The raw data was Fourier transformed, phase-corrected, and baselinecorrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy



- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation: A small amount of the solid sample was placed directly onto the ATR
 crystal. For transmission IR, a KBr pellet was prepared by grinding a small amount of the
 sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
- Data Acquisition: The spectrum was recorded in the mid-IR range (4000-400 cm⁻¹) by co-adding 16-32 scans at a resolution of 4 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet was recorded and subtracted from the sample spectrum.
- Data Processing: The resulting spectrum was presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) for separation and identification.
- Sample Preparation: A dilute solution of the sample was prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
- GC-MS Analysis:
 - Gas Chromatograph: A non-polar capillary column (e.g., DB-5ms) was used. The oven temperature was programmed to ramp from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 280 °C) to ensure separation of components.
 - Mass Spectrometer: Electron ionization (EI) at 70 eV was used. The mass analyzer was set to scan a mass range of m/z 40-400.
- Data Processing: The total ion chromatogram (TIC) was used to identify the retention time of the compound of interest. The mass spectrum corresponding to that peak was then analyzed for the molecular ion and characteristic fragment ions.

UV-Visible (UV-Vis) Spectroscopy

• Instrumentation: A dual-beam UV-Vis spectrophotometer.



- Sample Preparation: A dilute solution of the sample was prepared in a UV-transparent solvent, such as ethanol or cyclohexane, to an absorbance value below 1.5.
- Data Acquisition: The spectrum was recorded from 200 to 400 nm using a quartz cuvette with a 1 cm path length. A solvent blank was used as a reference.
- Data Processing: The resulting spectrum was plotted as absorbance versus wavelength (nm), and the wavelength of maximum absorbance (λmax) was determined.

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